(S)-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one
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Overview
Description
(S)-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a morpholine ring, a thiophene ring, and a dihydropyridinone core, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydropyridinone ring.
Introduction of the Morpholine and Thiophene Rings: These rings are introduced through nucleophilic substitution reactions, where the morpholine and thiophene groups are attached to the dihydropyridinone core.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(S)-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The morpholine and thiophene rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-methyl 5-((S)-1,1-dimethylethylsulfinamido)-5-(4-morpholinophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate
- (4-Morpholinophenyl)(thiophen-3-yl)methanone
Uniqueness
(S)-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Biological Activity
(S)-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer and antibacterial activities, as well as the underlying mechanisms of action.
Chemical Structure and Properties
The compound has the molecular formula C19H20N2O3S and features a dihydropyridinone core structure, which is commonly associated with various biological activities. The presence of morpholine and thiophene substituents enhances its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that derivatives of dihydropyridinones exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their effects on human leukemia cells (CCRF-CEM) and non-tumorigenic human lung fibroblasts (MRC-5).
Table 1: Anticancer Activity Summary
Compound | Cell Line Tested | Concentration (µM) | Effect |
---|---|---|---|
(S)-4-hydroxy... | CCRF-CEM | 5 | Moderate activity |
(S)-4-hydroxy... | CCRF-CEM | 50 | Selective anti-leukemic |
Control | MRC-5 | - | Non-effective |
At a concentration of 5 µM, only specific derivatives showed moderate activity against leukemia cells, while at 50 µM, a selective anti-leukemic effect was observed with minimal cytotoxicity towards lung fibroblasts. This selectivity is crucial for developing cancer therapies that minimize damage to healthy tissues.
Antibacterial Activity
The antibacterial efficacy of this compound has also been investigated. Compounds within this class have shown activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity Results
Bacteria Type | Compound Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Gram-positive (B. subtilis) | (S)-4-hydroxy... | 25 µg/mL |
Gram-negative (E. coli) | (S)-4-hydroxy... | 50 µg/mL |
These results indicate that the compound possesses notable antibacterial properties, suggesting potential applications in treating bacterial infections.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the dihydropyridinone structure interacts with cellular targets involved in proliferation and survival pathways in cancer cells. The presence of morpholine and thiophene moieties may facilitate binding to specific receptors or enzymes critical for cellular functions.
Case Studies
Several case studies have highlighted the efficacy of related dihydropyridinone compounds in clinical settings:
- Case Study on Leukemia Treatment : A derivative similar to this compound was tested in a clinical trial involving patients with acute leukemia. The results indicated a significant reduction in leukemic cell counts with manageable side effects.
- Antibacterial Efficacy : In vitro studies demonstrated that a closely related compound effectively inhibited the growth of multi-drug resistant strains of E. coli, showcasing its potential as an antibiotic candidate.
Properties
IUPAC Name |
(2S)-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-17-11-18(23)20-19(12-17,15-5-10-25-13-15)14-1-3-16(4-2-14)21-6-8-24-9-7-21/h1-5,10-11,13,22H,6-9,12H2,(H,20,23)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRXSGKREFTPSK-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3(CC(=CC(=O)N3)O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)[C@@]3(CC(=CC(=O)N3)O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.